2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-15-6-9-25(21-15)17-5-4-16(19-20-17)23-12-10-22(11-13-23)14-18(26)24-7-2-3-8-24/h4-6,9H,2-3,7-8,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRANZHTQCYKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Compounds with similar structures have been found to interact with various biological targets
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Compounds with similar structures have been found to have various pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been found to have various biological activities
Biological Activity
The compound 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 286.33 g/mol. The structure features multiple pharmacophores, including a piperazine ring and a pyridazine moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structural features often interact with various biological targets, including:
- Enzyme Inhibition : Compounds like this one may act as inhibitors of specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing central nervous system activities.
Antimicrobial Properties
Studies have shown that derivatives of pyrazole and pyridazine exhibit antimicrobial activity. Although specific data on the compound's antimicrobial efficacy is limited, related compounds demonstrate significant inhibition against various bacterial strains.
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, similar compounds have been reported to inhibit cell proliferation in human cancer cell lines through the modulation of signaling pathways associated with cell survival.
Neuropharmacological Effects
Given the presence of piperazine and pyrrolidine groups, the compound could potentially affect neurotransmitter systems. Research into related compounds has revealed their ability to modulate serotonin and dopamine receptors, suggesting possible applications in treating mood disorders or neurodegenerative diseases.
Data Tables
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuropharmacological | Modulation of serotonin/dopamine receptors |
Case Studies
- Anticancer Study : A study involving a related compound showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to the downregulation of anti-apoptotic proteins.
- Neuropharmacological Assessment : In vitro assays demonstrated that a structurally similar compound increased serotonin levels in neuronal cultures, indicating potential antidepressant effects.
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, where it has been studied for its potential as a drug candidate. The structural components suggest possible interactions with biological targets, particularly in the central nervous system and cardiovascular systems.
Case Study: Antidepressant Activity
Research indicates that compounds similar to this structure may exhibit antidepressant effects through modulation of neurotransmitter systems. For instance, derivatives containing piperazine have shown promise in enhancing serotonin levels, which could be beneficial in treating depression .
Anticancer Research
Preliminary studies have explored the anticancer properties of related pyrazole derivatives. These compounds have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanism of action often involves interference with cell signaling pathways crucial for tumor growth.
Case Study: Inhibition of Tumor Growth
A study highlighted that certain pyrazole-pyridazine hybrids exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the compound's ability to induce oxidative stress within the cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has shown that related compounds can inhibit bacterial growth and biofilm formation, making them candidates for developing new antibiotics .
Case Study: Bacterial Inhibition
In vitro studies have demonstrated that derivatives of this compound possess activity against Gram-positive bacteria, potentially offering a new avenue for antibiotic development .
Neuropharmacology
Given the presence of piperazine and pyrrolidine rings, this compound may interact with neurotransmitter receptors, making it a candidate for neuropharmacological studies. Research into similar compounds has indicated potential use in treating anxiety disorders and schizophrenia by modulating dopamine and serotonin receptors .
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyridazine Formation | Cyclization | Hydrazine derivatives |
| Piperazine Integration | Nucleophilic Substitution | Piperazine |
| Final Modifications | Functional Group Modification | Alkyl halides or amines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The compound shares structural motifs with pyridazine- and pyrazole-containing derivatives reported in the literature. Key comparisons include:
Key Observations
Scaffold Flexibility: The target compound’s pyridazine-piperazine-pyrrolidinyl ethanone architecture contrasts with the pyridazinone-piperidine-alkyl chain in , highlighting the role of nitrogen positioning (piperazine vs. piperidine) in modulating polarity and solubility. The ethyl acetate substituent in introduces an ester group, which may confer metabolic liability compared to the ketone in the target compound.
Substituent Impact: The 4-chlorophenyl group in likely enhances lipophilicity and receptor affinity, whereas the pyrrolidinyl ethanone in the target compound may balance lipophilicity with hydrogen-bonding capacity. The 3-methylpyrazole in the target compound vs. unsubstituted pyrazole in could influence steric interactions in binding pockets.
Research Findings and Implications
- Piperidine derivatives (e.g., ) are often explored for antimicrobial applications .
- Green Chemistry : The eco-friendly ultrasound method in demonstrates scalability advantages over traditional synthesis, urging its adoption for derivatives like the target compound to reduce environmental impact .
Q & A
Q. What are the optimal synthetic routes for preparing 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling of pyridazine and pyrazole moieties using palladium catalysts (e.g., Suzuki-Miyaura cross-coupling) under inert conditions .
- Piperazine ring functionalization via nucleophilic substitution or reductive amination, optimized with polar aprotic solvents (e.g., DMF) at 60–80°C .
- Final purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing pyrrolidinone and piperazine signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₁H₂₈N₈O) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>98%) and stability under varying pH .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- In vitro enzyme inhibition assays : Screen against kinases or GPCRs (e.g., CXCR3) using fluorescence polarization or radiometric assays .
- Cell viability assays : MTT or ATP-based luminescence in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to identify metabolic instability or poor absorption .
- Orthogonal target validation : Use CRISPR-Cas9 knockout models or siRNA silencing to confirm target engagement in vivo .
- Dose-response studies : Compare EC₅₀ values across assays to rule out off-target effects .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
-
Systematic substituent variation : Synthesize analogs with modified pyrazole (e.g., 3-ethyl vs. 3-methyl) or piperazine groups (e.g., 4-phenyl vs. 4-ethyl) .
-
Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like GPCRs .
-
Bioisosteric replacement : Replace pyrrolidinone with morpholine or thiomorpholine to assess solubility and potency .
Substituent Biological Activity Reference 3-Methylpyrazole Enhanced kinase inhibition 4-Phenylpiperazine Improved CNS penetration Pyrrolidinone carbonyl Increased metabolic stability
Q. What methodologies are suitable for assessing its pharmacokinetic properties?
- Methodological Answer :
- Plasma stability assays : Incubate with liver microsomes (human/rodent) to measure metabolic clearance rates .
- Blood-brain barrier (BBB) permeability : Use in vitro models (e.g., MDCK-MDR1 cells) or PET imaging in primates .
- Toxicokinetics : Monitor organ toxicity via histopathology and serum biomarkers (ALT, AST) in repeat-dose studies .
Q. How can researchers optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Continuous flow reactors to improve mixing and heat transfer for coupling steps .
- Catalyst screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for cross-coupling efficiency .
- Design of Experiments (DoE) : Use factorial designs to optimize solvent ratios (e.g., DMF:H₂O) and reaction times .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
